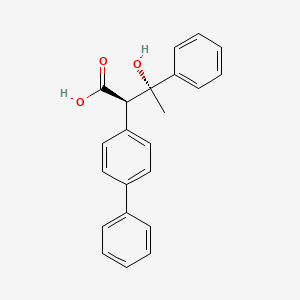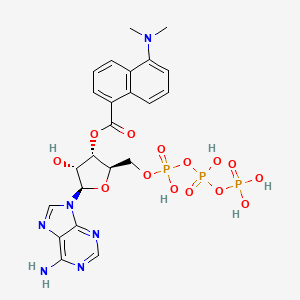
1-(4-Cyclopentylphenyl)-2-(isopropylamino)ethanol hydrogen maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyclopentylphenyl)-2-(isopropylamino)ethanol hydrogen maleate is a chemical compound with a complex structure that includes a cyclopentyl group attached to a phenyl ring, an isopropylamino group, and an ethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclopentylphenyl)-2-(isopropylamino)ethanol hydrogen maleate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Cyclopentylphenyl Intermediate: This step involves the reaction of cyclopentyl bromide with phenyl magnesium bromide (Grignard reagent) to form 4-cyclopentylphenyl magnesium bromide.
Addition of Isopropylamine: The intermediate is then reacted with isopropylamine under controlled conditions to introduce the isopropylamino group.
Hydrogenation and Maleate Formation: The final step involves the hydrogenation of the intermediate to form the ethanol group, followed by the addition of maleic acid to form the hydrogen maleate salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Cyclopentylphenyl)-2-(isopropylamino)ethanol hydrogen maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Derivatives with different substituents at the isopropylamino group
Wissenschaftliche Forschungsanwendungen
1-(4-Cyclopentylphenyl)-2-(isopropylamino)ethanol hydrogen maleate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Cyclopentylphenyl)-2-(isopropylamino)ethanol hydrogen maleate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(4-Cyclopentylphenyl)-2-(isopropylamino)ethanol hydrogen maleate can be compared with similar compounds to highlight its uniqueness:
1-(4-Cyclopentylphenyl)-2-(methylamino)ethanol: Similar structure but with a methylamino group instead of an isopropylamino group.
1-(4-Cyclopentylphenyl)-2-(ethylamino)ethanol: Contains an ethylamino group, leading to different chemical and biological properties.
1-(4-Cyclopentylphenyl)-2-(propylamino)ethanol: Features a propylamino group, which affects its reactivity and applications.
Eigenschaften
CAS-Nummer |
85689-83-4 |
|---|---|
Molekularformel |
C20H29NO5 |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;N-[(4-cyclopentylphenyl)methoxymethyl]propan-2-amine |
InChI |
InChI=1S/C16H25NO.C4H4O4/c1-13(2)17-12-18-11-14-7-9-16(10-8-14)15-5-3-4-6-15;5-3(6)1-2-4(7)8/h7-10,13,15,17H,3-6,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
NDJXJNKNXUWHTE-BTJKTKAUSA-N |
Isomerische SMILES |
CC(C)NCOCC1=CC=C(C=C1)C2CCCC2.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CC(C)NCOCC1=CC=C(C=C1)C2CCCC2.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


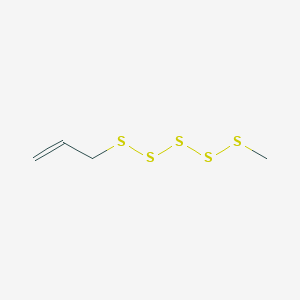
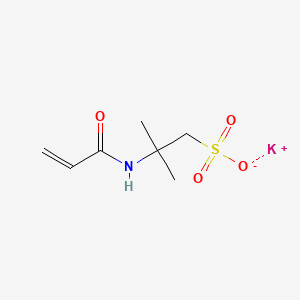

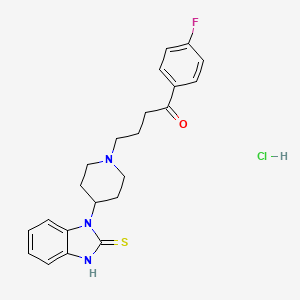

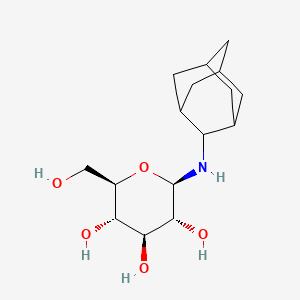
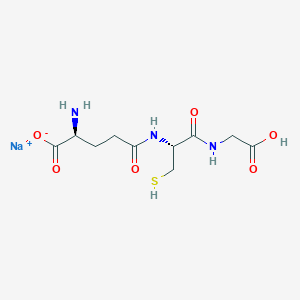
![1-[3-(diethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12733173.png)
